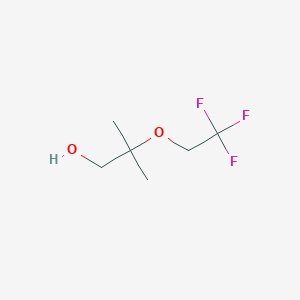
2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-ol” is a chemical compound with the molecular formula C6H11F3O2 . It has a molecular weight of 172.15 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C6H11F3O2/c1-5(2,3-10)11-4-6(7,8)9/h10H,3-4H2,1-2H3 .Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Properties :
- Researchers have synthesized various compounds structurally related to 2-Methyl-2-(2,2,2-trifluoroethoxy)propan-1-ol, exploring their potential antidepressant activities. For example, Kumar et al. (2004) synthesized analogues showing fluoxetine-like antireserpine and anorexigenic activity (Kumar et al., 2004).
Chemical Synthesis and Molecular Interactions :
- Shimizu, Sugiyama, and Fujisawa (1996) demonstrated the highly stereocontrolled access to 1,1,1-Trifluoro-2,3-epoxypropane via lipase-mediated kinetic resolution, illustrating the compound's utility in chemical synthesis (Shimizu, Sugiyama, & Fujisawa, 1996).
- Atavin et al. (1966) developed a method for obtaining 2,2-bis-(alkylthio)-propan-1-ols, highlighting the versatility of 2-methyl-2-(hydroxymethyl)-1,3-dioxolan in reactions with mercaptans (Atavin et al., 1966).
Physicochemical Studies :
- Fioroni et al. (2003) conducted a molecular dynamics simulation study to understand the influence of trifluoromethyl groups on the miscibility of fluorinated alcohols with water, shedding light on the compound's unique physicochemical properties (Fioroni, Burger, Mark, & Roccatano, 2003).
Investigations in Biochemistry and Medicine :
- Blank et al. (1979) synthesized and evaluated related structures of 3-(3-methyl-2-pyridyl)propan-1-ol for their hypoglycemic activity, which provides insights into potential medical applications (Blank et al., 1979).
Safety and Hazards
Propiedades
IUPAC Name |
2-methyl-2-(2,2,2-trifluoroethoxy)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3O2/c1-5(2,3-10)11-4-6(7,8)9/h10H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMBORUHYPHDGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
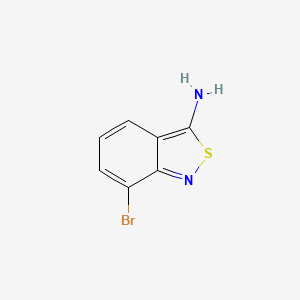
![N-(4-bromo-2-methylphenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2419092.png)
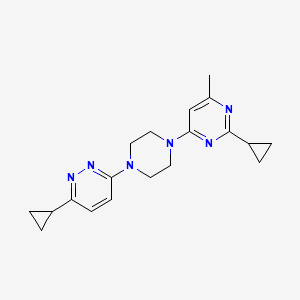
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2419095.png)
![N-(2,6-difluorophenyl)-2-(3-isopropylureido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2419096.png)
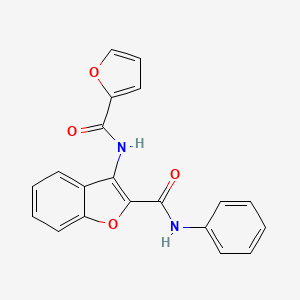
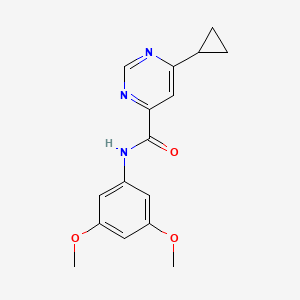
![2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid](/img/structure/B2419100.png)
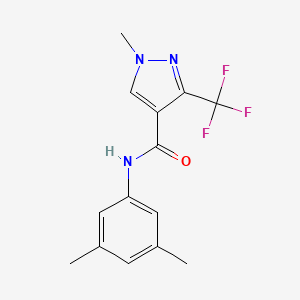
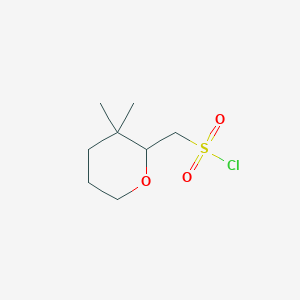
![2-methoxy-4-methyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2419108.png)
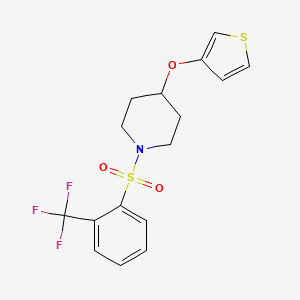
![2-[3-(4-Fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2419112.png)
![Methyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2419113.png)
